1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one class This compound is characterized by its unique structure, which includes a dichlorophenyl group, dimethyl groups, and a morpholinoethyl side chain
Preparation Methods
The synthesis of 1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. This can be achieved by synthesizing key intermediates such as pyrimidinylguanidines and then introducing various substituents via triazine ring closure with corresponding aldehydes . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and shorter reaction times, potentially using microwave irradiation .
Chemical Reactions Analysis
1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, such as alkylation, can introduce different substituents into the molecule. Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Industry: The compound’s unique structure allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting their activity and leading to antiproliferative effects . The exact molecular targets and pathways involved may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:
Oxazol-5(4H)-one derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
1,2,4-Triazin-6(5H)-one derivatives: These compounds also belong to the triazine class and have shown potential in various applications. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H25Cl2N5O2 |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H25Cl2N5O2/c1-14-15(2)23-20-26(18-4-3-16(21)11-17(18)22)12-25(13-27(20)19(14)28)6-5-24-7-9-29-10-8-24/h3-4,11H,5-10,12-13H2,1-2H3 |
InChI Key |
CUVGZLVHTPOUCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCN3CCOCC3)C4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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